(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione (4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16300624
InChI: InChI=1S/C24H17BrN2O3S2/c1-12-9-13(2)19-17(10-12)32-24(26-19)27-20(14-5-3-6-15(25)11-14)18(22(29)23(27)30)21(28)16-7-4-8-31-16/h3-11,20,29H,1-2H3
SMILES:
Molecular Formula: C24H17BrN2O3S2
Molecular Weight: 525.4 g/mol

(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16300624

Molecular Formula: C24H17BrN2O3S2

Molecular Weight: 525.4 g/mol

* For research use only. Not for human or veterinary use.

(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione -

Specification

Molecular Formula C24H17BrN2O3S2
Molecular Weight 525.4 g/mol
IUPAC Name 2-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C24H17BrN2O3S2/c1-12-9-13(2)19-17(10-12)32-24(26-19)27-20(14-5-3-6-15(25)11-14)18(22(29)23(27)30)21(28)16-7-4-8-31-16/h3-11,20,29H,1-2H3
Standard InChI Key ZKBUUTKCEJIAQT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br)C

Introduction

Nomenclature and Structural Characteristics

The systematic name of the compound reflects its intricate architecture. The core structure is a pyrrolidine-2,3-dione ring (a five-membered lactam with two ketone groups), substituted at four positions:

  • Position 1: A 4,6-dimethyl-1,3-benzothiazol-2-yl group, a bicyclic system combining benzene and thiazole rings with methyl substituents .

  • Position 4: A hydroxy(thiophen-2-yl)methylidene moiety in the E configuration, introducing a conjugated exocyclic double bond and a thiophene ring .

  • Position 5: A 3-bromophenyl group, providing steric bulk and potential halogen bonding interactions .

Synthetic Pathways

While no explicit synthesis of this compound is reported, analogous methodologies from related systems suggest plausible routes:

Pyrrolidine-2,3-Dione Core Formation

The pyrrolidine-2,3-dione scaffold can be synthesized via cyclization of maleic anhydride derivatives. For example, N-substituted maleimides are typically prepared by reacting maleic anhydride with primary amines under acidic conditions . In the case of 1-(4-bromophenyl)pyrrolidine-2,5-dione, a 58.92% yield was achieved using 2-mercaptopropanoic acid in anhydrous benzene .

Knoevenagel Condensation for Exocyclic Double Bond

The hydroxy(thiophen-2-yl)methylidene group at position 4 suggests a Knoevenagel reaction between a pyrrolidinedione carbonyl and a thiophene carbaldehyde derivative. Similar strategies have been employed to functionalize thiazolidinediones, with manganese(II) acetate catalyzing such condensations .

Table 1: Hypothetical Synthetic Steps and Yields Based on Analogous Reactions

StepReaction TypeReagents/ConditionsExpected Yield
1Maleimide formationMaleic anhydride + 3-bromoaniline, H2SO4, 60°C ~60%
2Benzothiazole couplingCuI, K2CO3, DMF, 80°C 45-55%
3Knoevenagel condensationThiophene-2-carbaldehyde, Mn(OAc)2, reflux 35-40%

Structural and Spectroscopic Analysis

X-ray Crystallography Insights

Although crystallographic data for this specific compound are unavailable, disorder phenomena observed in related bromophenyl-thiazolidine systems suggest potential challenges in resolving the exocyclic double bond and benzothiazole orientation. The dihedral angle between the pyrrolidine ring and the 3-bromophenyl group is anticipated to exceed 80°, based on similar structures where aromatic substituents adopt perpendicular orientations to minimize steric clash .

Spectroscopic Signatures

IR Spectroscopy: Key absorptions would include:

  • 1720–1680 cm⁻¹: Stretching vibrations from the pyrrolidine-2,3-dione carbonyls

  • 1640–1600 cm⁻¹: C=C stretching of the exocyclic double bond

  • 1530 cm⁻¹: C=N stretch from the benzothiazole ring

1H NMR (400 MHz, CDCl3): Predicted signals:

  • δ 7.8–7.6 ppm: Doublet from benzothiazole protons

  • δ 7.4–7.2 ppm: Multiplet for 3-bromophenyl and thiophene aromatic protons

  • δ 6.3 ppm: Singlet for exocyclic =CH– group (J = 12 Hz, confirming E geometry)

  • δ 2.5 ppm: Singlet from 4,6-dimethyl benzothiazole CH3 groups

ParameterValue
Molecular Weight529.34 g/mol
logP3.2 ± 0.3
H-bond Acceptors6
H-bond Donors1
PSA98.7 Ų
BBB PermeabilityModerate (CNS+)

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